1-[4-(4-Tert-butylphenyl)-4-hydroxybutyl]piperidine-4-carboxylic acid;hydrochloride
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Overview
Description
1-[4-(4-Tert-butylphenyl)-4-hydroxybutyl]piperidine-4-carboxylic acid;hydrochloride is a complex organic compound with a molecular formula of C₂₀H₃₁NO₃. This compound is known for its unique structural features, which include a piperidine ring substituted with a tert-butylphenyl group and a hydroxybutyl chain. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine .
Preparation Methods
The synthesis of 1-[4-(4-Tert-butylphenyl)-4-hydroxybutyl]piperidine-4-carboxylic acid;hydrochloride involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Substitution with Tert-butylphenyl Group: The tert-butylphenyl group is introduced via a Friedel-Crafts alkylation reaction.
Addition of Hydroxybutyl Chain: The hydroxybutyl chain is added through a nucleophilic substitution reaction.
Formation of the Carboxylic Acid Group: The carboxylic acid group is introduced through an oxidation reaction
Industrial production methods often involve optimizing these steps to achieve higher yields and purity. Catalysts and specific reaction conditions are employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
1-[4-(4-Tert-butylphenyl)-4-hydroxybutyl]piperidine-4-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxybutyl chain can be replaced with other functional groups.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[4-(4-Tert-butylphenyl)-4-hydroxybutyl]piperidine-4-carboxylic acid;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules .
Mechanism of Action
The mechanism of action of 1-[4-(4-Tert-butylphenyl)-4-hydroxybutyl]piperidine-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that regulate cellular functions .
Comparison with Similar Compounds
1-[4-(4-Tert-butylphenyl)-4-hydroxybutyl]piperidine-4-carboxylic acid;hydrochloride can be compared with similar compounds such as:
1-Boc-4-hydroxypiperidine: This compound has a similar piperidine ring structure but lacks the tert-butylphenyl group.
1-(4-(tert-Butyl)phenyl)piperidine-4-carboxylic acid: This compound has a similar structure but does not have the hydroxybutyl chain.
Piperidine-4-carboxylic acid derivatives: These compounds have variations in the substituents on the piperidine ring, leading to different chemical and biological properties
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C20H32ClNO3 |
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Molecular Weight |
369.9 g/mol |
IUPAC Name |
1-[4-(4-tert-butylphenyl)-4-hydroxybutyl]piperidine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C20H31NO3.ClH/c1-20(2,3)17-8-6-15(7-9-17)18(22)5-4-12-21-13-10-16(11-14-21)19(23)24;/h6-9,16,18,22H,4-5,10-14H2,1-3H3,(H,23,24);1H |
InChI Key |
AHZRTWYNLVTOMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(=O)O)O.Cl |
Origin of Product |
United States |
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